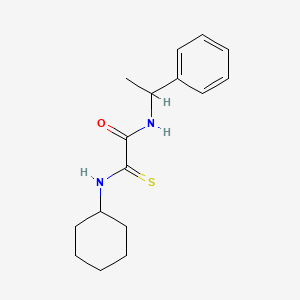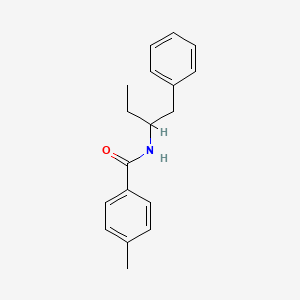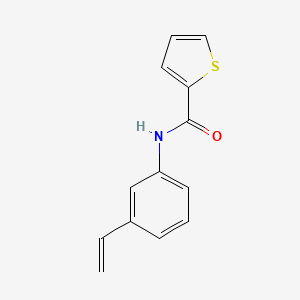
2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide
Overview
Description
2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to selectively target cancer cells by inhibiting the production of ribosomal RNA, which is essential for the growth and proliferation of cancer cells.
Mechanism of Action
2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide inhibits the transcription of ribosomal RNA by binding to the DNA promoter region of RNA polymerase I. This results in the inhibition of ribosomal RNA synthesis and the subsequent reduction in ribosome biogenesis, which is essential for the growth and proliferation of cancer cells. 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has been shown to selectively target cancer cells by exploiting the differences in ribosome biogenesis between cancer cells and normal cells.
Biochemical and Physiological Effects:
2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has been shown to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells. 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has also been shown to inhibit the migration and invasion of cancer cells, suggesting a potential role in preventing metastasis. In addition, 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has been shown to sensitize cancer cells to other anticancer agents, suggesting a potential role in combination therapy.
Advantages and Limitations for Lab Experiments
2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has several advantages for lab experiments. It has been shown to selectively target cancer cells, making it a potential anticancer agent. 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has also been shown to sensitize cancer cells to other anticancer agents, suggesting a potential role in combination therapy. However, 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has some limitations for lab experiments. It has been shown to induce DNA damage, which may lead to off-target effects. 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide also has limited solubility, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide research. First, the efficacy and safety of 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide in clinical trials need to be evaluated. Second, the mechanism of action of 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide needs to be further elucidated to identify potential targets for combination therapy. Third, the potential role of 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide in preventing metastasis needs to be further investigated. Fourth, the off-target effects of 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide need to be evaluated to identify potential side effects. Fifth, the development of 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide analogs with improved solubility and efficacy needs to be explored. Overall, 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has shown promising results in preclinical studies and has the potential to be a valuable anticancer agent.
Scientific Research Applications
2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells by inhibiting the production of ribosomal RNA, which is essential for the growth and proliferation of cancer cells. 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has been tested in preclinical studies and has shown promising results in inhibiting the growth of various types of cancer cells, including breast, colorectal, and hematological cancers.
properties
IUPAC Name |
2-(cyclohexylamino)-N-(1-phenylethyl)-2-sulfanylideneacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c1-12(13-8-4-2-5-9-13)17-15(19)16(20)18-14-10-6-3-7-11-14/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYGVUWJXPZEGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=S)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino]-2,4-dimethylphenyl}sulfonyl)amino]phenyl}acetamide](/img/structure/B4191079.png)
![2-{4-[(butylamino)sulfonyl]phenoxy}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B4191082.png)

![methyl 11-[(2-chloro-4,5-difluorobenzoyl)amino]undecanoate](/img/structure/B4191100.png)

![N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4191118.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)glycinamide](/img/structure/B4191122.png)
amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4191126.png)
![trans-4-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)cyclohexanol](/img/structure/B4191129.png)
![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4191138.png)
![3,7-dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4191141.png)
![4-(4-chlorophenyl)-2,8-dimethyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4191143.png)
![4-[(2-fluorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4191152.png)
![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4191155.png)